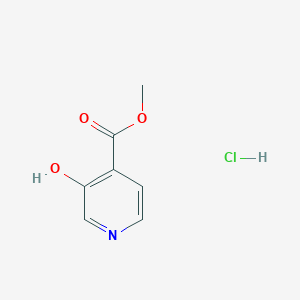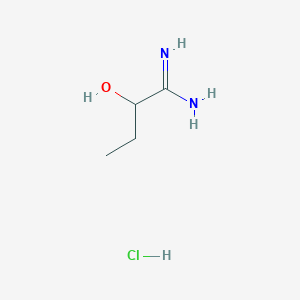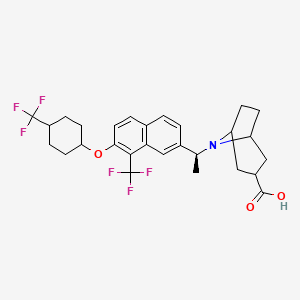
BIO-32546
概要
説明
科学的研究の応用
作用機序
準備方法
BIO-32546の合成は、母液の調製から始まるいくつかの段階を伴います。 この化合物は、ジメチルスルホキシド(DMSO)に溶解して、ミリリットルあたり40ミリグラムの濃度を実現します . 合成ルートと具体的な反応条件は、特許US20170158687A1に詳しく記載されています . 工業生産方法では、通常、高純度と収率を確保するために、同様の反応条件を用いた大規模合成が用いられます。
化学反応の分析
BIO-32546は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: この反応は、1つの原子または原子群を別の原子または原子群で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。
これらの反応によって生成される主な生成物は、使用される具体的な条件と試薬によって異なります。たとえば、酸化は酸化誘導体を生成する可能性があり、還元は還元誘導体を生成する可能性があります。
類似化合物との比較
BIO-32546は、その高い効力、選択性、および脳への透過性により、独特です . 類似の化合物には以下が含まれます。
PF-05180999: 1.6ナノモルのIC50値を持つホスホジエステラーゼ2A阻害剤です.
ブクラデシンナトリウム: 細胞透過性と抗炎症作用を持つ環状アデノシン一リン酸アナログです.
これらの化合物は、同様の阻害特性を共有していますが、特定の標的と用途が異なります。 This compoundは、オートタキシンを特異的に阻害すること、および神経疾患や炎症性疾患の治療における潜在的な治療用途により、際立っています .
特性
IUPAC Name |
8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASAAIJIFDWSB-CKPDSHCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BIO-32546 interact with ATX and what are the downstream effects of this interaction?
A1: this compound acts as a nonzinc binding reversible inhibitor of ATX []. Unlike other known ATX inhibitors, it doesn't interact with the enzyme's zinc-binding site. While the exact mechanism of inhibition requires further investigation, the reversible nature of the binding suggests a competitive or non-competitive interaction with the enzyme.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


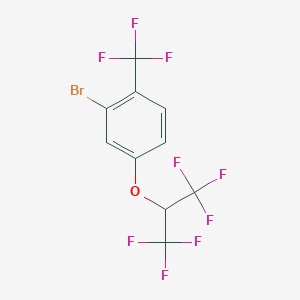







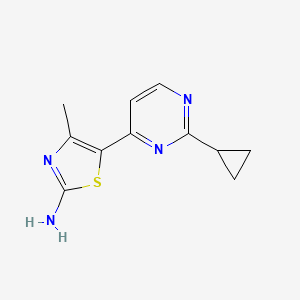
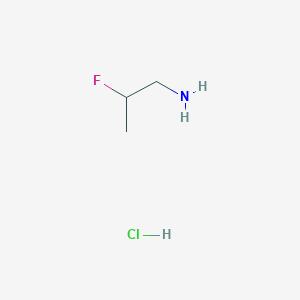

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)
